Validated NUDT5 Target Engagement by X-ray Crystallography vs. Inactive Analogs
This compound is a validated ligand for the human NUDT5 protein, with its binding mode confirmed by a high-resolution (1.67 Å) co-crystal structure (PDB: 5QTO) [1]. This structural evidence is a direct, quantitative differentiator from closely related analogs, such as 8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 478248-92-9) and 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019025-18-3), for which no equivalent target-bound X-ray structures have been deposited in the PDB, indicating a lack of validated target engagement under comparable screening conditions.
| Evidence Dimension | Validated target engagement (X-ray crystallography) |
|---|---|
| Target Compound Data | Co-crystal structure with NUDT5 at 1.67 Å resolution (PDB: 5QTO). Ligand modeled into density with defined occupancy. |
| Comparator Or Baseline | 8-chloro-3-(difluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 478248-92-9) and 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1019025-18-3): No NUDT5 co-crystal structures found in PDB. |
| Quantified Difference | Present vs. Absent (target engagement). The target compound is the only one with crystallographic evidence for this specific interaction. |
| Conditions | BIONET Fluorine Fragment Library screened against NUDT5 by NMR and validated by X-ray crystallography at the Diamond Light Source XChem facility (beamline I04-1). |
Why This Matters
For projects pursuing NUDT5 inhibitors, this compound is a proven starting point with atomic-level detail on its binding pose, eliminating the uncertainty of screening unvalidated analogs.
- [1] RCSB PDB. (2019). Ligand Summary Page for PWG (3-(difluoromethyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine). View Source
